molecular formula C7H10BrN3 B13682835 5-Bromo-3-isopropylpyrazin-2-amine

5-Bromo-3-isopropylpyrazin-2-amine

Cat. No.: B13682835
M. Wt: 216.08 g/mol
InChI Key: DKCDRSVAORGCMF-UHFFFAOYSA-N
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Description

5-Bromo-3-isopropylpyrazin-2-amine is a brominated pyrazine derivative with an isopropyl substituent at the 3-position and an amine group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions, making it valuable for constructing heterocyclic frameworks .

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

5-bromo-3-propan-2-ylpyrazin-2-amine

InChI

InChI=1S/C7H10BrN3/c1-4(2)6-7(9)10-3-5(8)11-6/h3-4H,1-2H3,(H2,9,10)

InChI Key

DKCDRSVAORGCMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CN=C1N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-isopropylpyrazin-2-amine typically involves the bromination of a pyrazine derivative followed by the introduction of an isopropyl group. One common method includes the following steps:

    Bromination: Starting with 2-aminopyrazine, bromination is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid or dichloromethane.

    Isopropylation: The brominated intermediate is then subjected to isopropylation using isopropyl halides (e.g., isopropyl bromide) in the presence of a base like potassium carbonate or sodium hydride.

Industrial Production Methods: Industrial production of 5-Bromo-3-isopropylpyrazin-2-amine may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-isopropylpyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-3-isopropylpyrazin-2-amine .

Comparison with Similar Compounds

The physicochemical properties, reactivity, and applications of 5-bromo-3-isopropylpyrazin-2-amine are influenced by its substituents. Below is a detailed comparison with structurally related pyrazin-2-amine derivatives:

Substituent-Driven Reactivity and Properties

5-Bromo-3-chloropyrazin-2-amine
  • Substituent : Chloro at 3-position.
  • Reactivity : The electron-withdrawing chlorine enhances electrophilicity at the 3-position, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides). This contrasts with the sterically bulky isopropyl group, which hinders such reactions .
  • Applications : Used in synthesizing kinase inhibitors and antimicrobial agents due to its reactive halogen .
5-Bromo-3-methoxypyrazin-2-amine
  • Substituent : Methoxy at 3-position.
  • Reactivity : The methoxy group is electron-donating, reducing electrophilicity at the 3-position. This diminishes reactivity in cross-coupling reactions compared to the bromo-isopropyl analog.
  • Similarity Score : 0.75 (structural similarity based on database analysis) .
3-Bromo-5-phenylpyrazin-2-amine
  • Substituent : Phenyl at 5-position.
  • Reactivity : The phenyl group introduces conjugation, altering electronic properties and enabling π-π interactions in drug design. However, the absence of a 3-position substituent limits steric effects compared to the isopropyl variant .
  • Safety: Requires stringent handling due to inhalation risks, as noted in safety data sheets .
5-Bromo-3-chloro-N-methylpyrazin-2-amine
  • Substituent : Chloro at 3-position, N-methylated amine.
  • Reactivity : Methylation of the amine reduces hydrogen-bonding capacity, affecting solubility and intermolecular interactions. The chloro group retains reactivity for further functionalization .

Structural and Functional Similarity Analysis

A database analysis () ranks analogs by structural similarity to 5-bromo-3-isopropylpyrazin-2-amine:

Compound Name Substituent(s) Similarity Score Key Distinction
5-Bromo-3-methoxypyrazin-2-amine Methoxy 0.75 Reduced electrophilicity
2-Amino-5-bromo-3-ethoxypyrazine Ethoxy 0.73 Enhanced steric bulk vs. methoxy
2-Amino-3-benzyloxy-5-bromopyrazine Benzyloxy 0.62 Aromatic conjugation effects

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